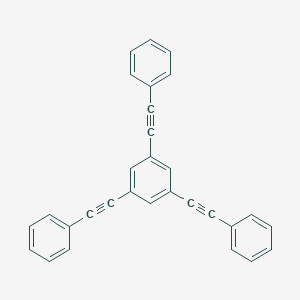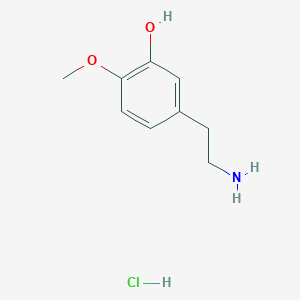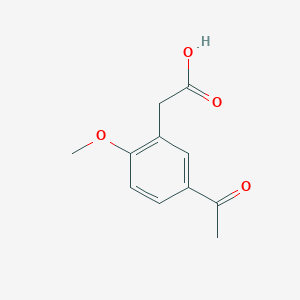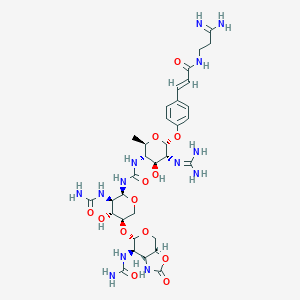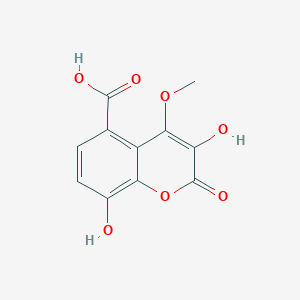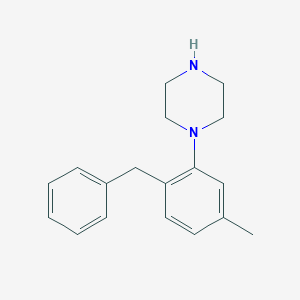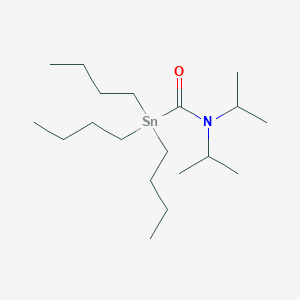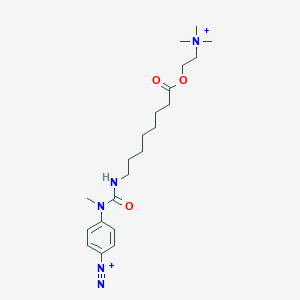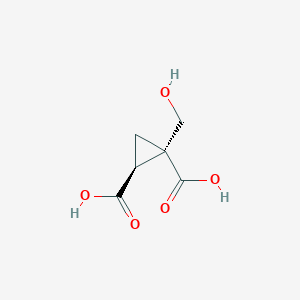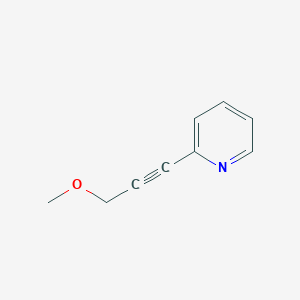
2-(3-Methoxyprop-1-YN-1-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyprop-1-YN-1-YL)pyridine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a pyridine derivative that contains a propargylic alcohol functional group and a methoxy group attached to the pyridine ring.
作用機序
The mechanism of action of 2-(3-Methoxyprop-1-YN-1-YL)pyridine is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways in cancer cells and neurons. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, this compound has been shown to protect against oxidative stress and inflammation, improve cognitive function, and promote neuronal survival. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-(3-Methoxyprop-1-YN-1-YL)pyridine has several advantages for use in lab experiments, including its high yield and purity, its versatility as a building block for the synthesis of novel materials, and its potential as a ligand in catalytic reactions. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and duration of this compound exposure in lab experiments.
将来の方向性
There are several future directions for research on 2-(3-Methoxyprop-1-YN-1-YL)pyridine. One area of interest is the development of this compound-based materials with unique properties, such as luminescence and conductivity. Another area of interest is the optimization of this compound synthesis methods to improve yield and purity. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and its potential as a neuroprotective agent. Additionally, studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
科学的研究の応用
2-(3-Methoxyprop-1-YN-1-YL)pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In catalysis, this compound has been used as a ligand in transition metal catalyzed reactions, demonstrating its potential as a versatile tool for synthetic chemistry.
特性
CAS番号 |
113985-43-6 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
2-(3-methoxyprop-1-ynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-11-8-4-6-9-5-2-3-7-10-9/h2-3,5,7H,8H2,1H3 |
InChIキー |
YWNTZNVGBXOIEQ-UHFFFAOYSA-N |
SMILES |
COCC#CC1=CC=CC=N1 |
正規SMILES |
COCC#CC1=CC=CC=N1 |
同義語 |
Pyridine, 2-(3-methoxy-1-propynyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

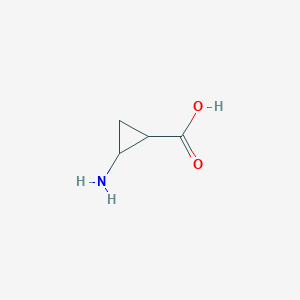

![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)
